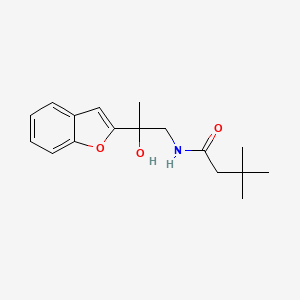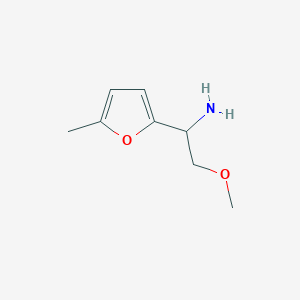
4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid (OPBBA) is a naturally occurring organic compound, which is produced by the oxidation of 4-(2-propyl-benzoimidazol-1-yl)-butyric acid (PBBA). It has been found to have a variety of applications in scientific research, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Synthesis and Characterization
Researchers have developed a variety of compounds through innovative synthesis methods involving 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid and related structures. These compounds are characterized using advanced techniques like IR, NMR, and HRMS, contributing to the fields of luminescence, coordination polymers, and antimicrobial activity. The synthesis of novel 1,3,4-oxadiazole derivatives, for example, has been explored for their optical properties, indicating potential applications in materials science (Ge et al., 2011).
Photoluminescence and Optical Properties
Research on coordination polymers and organic compounds reveals insights into photoluminescence and optical properties, demonstrating potential uses in designing new materials for electronics and photonics. For instance, the study of Cd(II) coordination polymers showed various structures with different luminescent properties (Liu et al., 2012).
Antimicrobial Activity
Several studies focus on the antimicrobial potential of compounds derived from or related to 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid. These compounds exhibit significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Meguid, 2014).
Corrosion Inhibition
The derivatives of 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid have been evaluated for their corrosion inhibition properties, particularly for mild steel in sulphuric acid environments. These studies offer valuable insights into the physicochemical mechanisms of corrosion inhibition, suggesting applications in industrial maintenance and protection (Ammal, Prajila, & Joseph, 2018).
特性
IUPAC Name |
4-oxo-4-(2-propylbenzimidazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-5-12-15-10-6-3-4-7-11(10)16(12)13(17)8-9-14(18)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSPQQAQKHQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)
![N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2740805.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)


![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)



